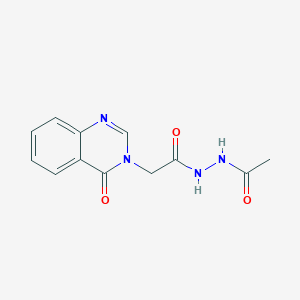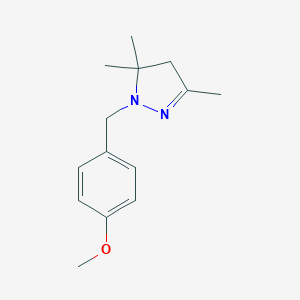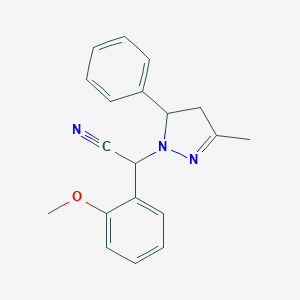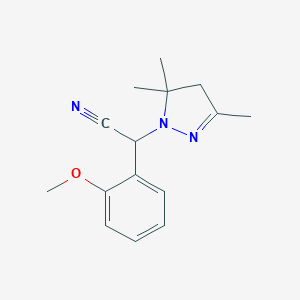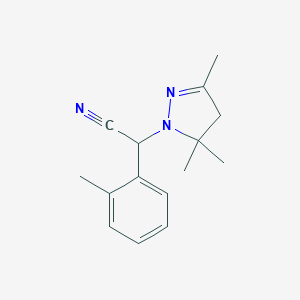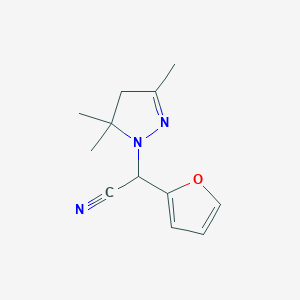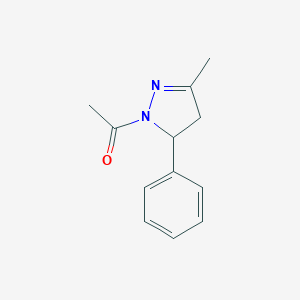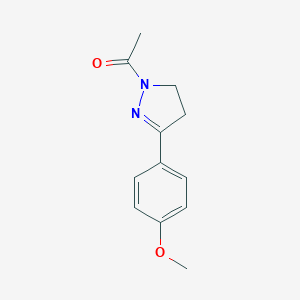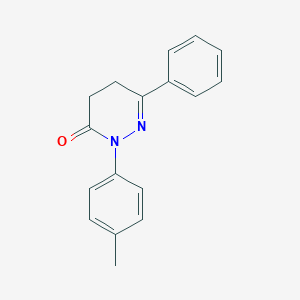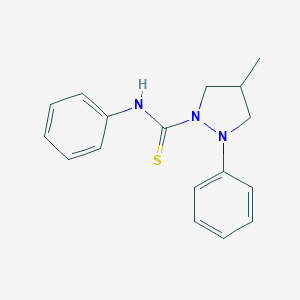
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to inflammation, oxidative stress, and cognitive function. However, one of the limitations of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and other conditions associated with oxidative stress. Another potential direction is the development of new insecticides and herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide and its potential side effects.
Synthesemethoden
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-methylpyrazole with phenylhydrazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess antioxidant properties, which could be useful in the treatment of various diseases associated with oxidative stress.
In agriculture, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been shown to possess herbicidal properties, which could be useful in the development of new herbicides.
In environmental science, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents for the treatment of various infections.
Eigenschaften
Produktname |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
|---|---|
Molekularformel |
C17H19N3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H19N3S/c1-14-12-19(16-10-6-3-7-11-16)20(13-14)17(21)18-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,21) |
InChI-Schlüssel |
RMMJZJDYJLDOHX-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
